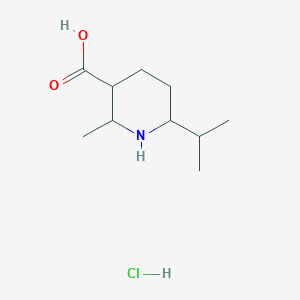
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the piperidine class Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it inhibits gaba uptake like ®-(-)-3-piperidinecarboxylic acid, it could affect the gabaergic system, which is involved in numerous physiological and psychological processes, including anxiety, depression, and sleep regulation .
Result of Action
If it acts as a gaba uptake inhibitor, it could potentially increase gaba concentrations in the synaptic cleft, enhancing gaba’s inhibitory effects and potentially leading to decreased neuronal excitability .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of gamma-aminobutyric acid (GABA) uptake . It interacts with GABA transporters, inhibiting the reuptake of GABA into neurons and glial cells, thereby increasing the availability of GABA in the synaptic cleft . This interaction is crucial for modulating neurotransmission and has implications for the treatment of neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating GABAergic signaling pathways, which are essential for maintaining the balance between excitatory and inhibitory neurotransmission . This compound can alter gene expression and cellular metabolism by affecting the levels of GABA, a key neurotransmitter in the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA transporters and inhibiting their function . This inhibition prevents the reuptake of GABA, leading to increased extracellular concentrations of the neurotransmitter . The compound’s interaction with GABA transporters involves specific binding interactions that block the transporter’s active site, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of GABA uptake, resulting in long-term alterations in neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GABA uptake without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to GABA metabolism . It interacts with enzymes and cofactors that regulate GABA synthesis and degradation, thereby influencing the overall metabolic flux of this neurotransmitter . The compound’s impact on metabolite levels can have significant implications for cellular function and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on GABA transporters . The compound’s distribution within the central nervous system is particularly important for its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with GABA transporters and other biomolecules . The compound’s localization is crucial for its activity and function in modulating neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of Substituents: The methyl and propan-2-yl groups are introduced through alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other piperidine derivatives:
Piperidine: The parent compound, which lacks the methyl and propan-2-yl substituents.
4-Methylpiperidine: A similar compound with a methyl group at the 4-position instead of the 2-position.
2,6-Dimethylpiperidine: A compound with two methyl groups at the 2- and 6-positions.
3-Carboxypiperidine: A compound with a carboxylic acid group at the 3-position but lacking other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h6-9,11H,4-5H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQWSJMRBWEHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(N1)C(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
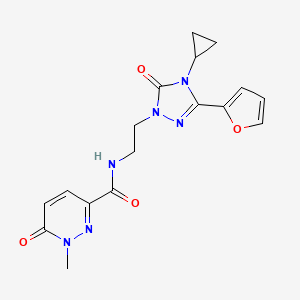
![N-(3-chloro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2506905.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)


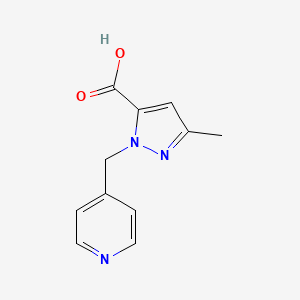


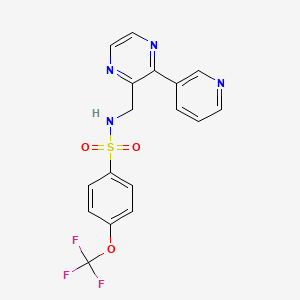
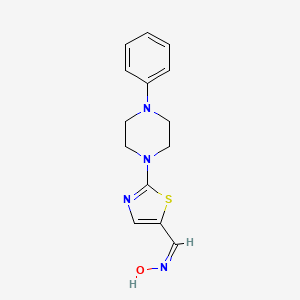
![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2506921.png)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)
